![molecular formula C6H6O2S B145204 2,3-Dihydrothieno[3,4-b][1,4]dioxine CAS No. 126213-50-1](/img/structure/B145204.png)

2,3-Dihydrothieno[3,4-b][1,4]dioxine

Descripción general

Descripción

2,3-Dihydrothieno[3,4-b][1,4]dioxine is a chemical compound that is part of a broader class of heterocyclic organic compounds. These compounds contain both sulfur and oxygen atoms within a ring structure that is partially saturated, as indicated by the "dihydro" prefix, which suggests the presence of two additional hydrogen atoms compared to the fully unsaturated thiophene.

Synthesis Analysis

The synthesis of derivatives of this compound has been explored in various studies. For instance, a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine derivatives has been developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This method demonstrates the potential for creating structurally related compounds to this compound through a similar tandem process, which could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a double bond, which can exhibit stereoselectivity in its formation. The Z isomers are formed preferentially or exclusively in the synthesis of related compounds, and the configuration around this double bond has been confirmed through X-ray diffraction analysis .

Chemical Reactions Analysis

The reactivity of this compound derivatives can be inferred from related compounds. For example, the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane leads to the formation of a 2,3-dihydrothieno[3,4-b][1,4]-dioxine derivative, indicating that halogenated reagents can be involved in the synthesis or further chemical transformations of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be diverse, as seen in the electrochemical synthesis of a novel polymer based on a related monomer. This polymer exhibits high conductivity and porosity, making it suitable for use as a counter electrode in dye-sensitized solar cells, with an energy conversion efficiency that surpasses that of traditional platinum counter electrodes . This suggests that this compound derivatives could have significant applications in electronic and photovoltaic devices.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Hydrophilicity Control

2,3-Dihydrothieno[3,4-b][1,4]dioxine derivatives are used in polymer synthesis, particularly in creating copolymers with controlled hydrophilicity. This is exemplified in the study of the solid-state characteristics of EDOTacid (a this compound derivative), which is a comonomer for polymers synthesized to introduce specific amounts of hydrophilicity into copolymers (Subramanian et al., 2019).

Monomer for Electrochromic Materials

This compound serves as a monomer in the synthesis of electrochromic materials. Alkyl-substituted and unsubstituted poly(3,4-alkylenedioxythiophene)s, synthesized using this compound derivative monomers, demonstrate optoelectronic properties suitable for electrochromic applications (Kumar et al., 1998).

Advanced Electrochemical Properties

Studies have shown that this compound derivatives can enhance the electrochemical properties of polymers. For example, alkyl functionalized bithiophene end-capped with this compound exhibit promising capacitive performance, indicating potential in supercapacitor applications (Mo et al., 2015).

Sensor Applications

Chiral derivatives of this compound have been utilized in sensor applications, particularly for the recognition of specific enantiomers of organic compounds, demonstrating the potential in selective molecular recognition (Dong et al., 2015).

Electrochromic Enhancement

The addition of this compound derivatives to electrochromic films has been shown to improve their properties, such as enhancing the contrast ratio and coloration efficiency, which is crucial for display technologies (Zhang et al., 2014).

Mecanismo De Acción

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Direcciones Futuras

2,3-Dihydrothieno[3,4-b][1,4]dioxine is a promising compound for future research due to its potential applications in the synthesis of polymers. Its ability to introduce controlled amounts of hydrophilicity into the resulting copolymers makes it a valuable tool for creating materials with specific properties .

Propiedades

IUPAC Name |

2,3-dihydrothieno[3,4-b][1,4]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-2-8-6-4-9-3-5(6)7-1/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWLILHTTGWKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CSC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

126213-51-2 | |

| Record name | Poly(3,4-ethylenedioxythiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126213-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40888925 | |

| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126213-50-1 | |

| Record name | 3,4-Ethylenedioxythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126213-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Ethylenedioxythiopene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126213501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Ethylenedioxythiopene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEC7Q2K7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

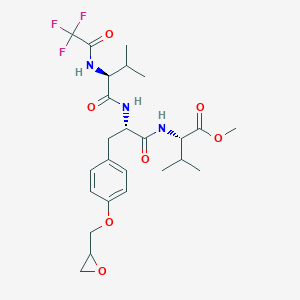

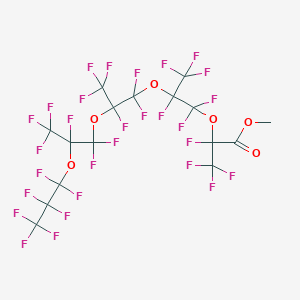

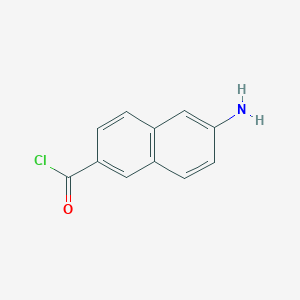

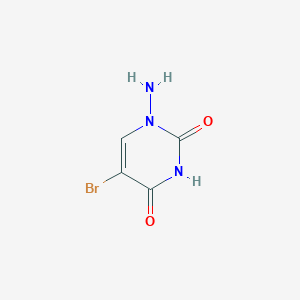

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of EDOT?

A1: EDOT has a molecular formula of C6H6O2S and a molecular weight of 142.18 g/mol.

Q2: What spectroscopic data is available for EDOT?

A2: EDOT has been characterized using various spectroscopic techniques including FTIR, 1H NMR, 13C NMR, and mass spectroscopy. [, , , ] These techniques provide information about its functional groups, bonding patterns, and molecular weight.

Q3: What is the significance of the ethylenedioxy bridge in EDOT?

A3: The ethylenedioxy bridge in EDOT plays a crucial role in its electronic properties. It enhances the electron-donating ability of the thiophene ring, leading to a lower oxidation potential and improved stability of its polymer, PEDOT. [, ]

Q4: What is the thermal stability of EDOT?

A4: While EDOT itself is a liquid at room temperature, its polymer, PEDOT, exhibits good thermal stability, often exceeding 100°C, depending on the polymerization conditions and incorporated substituents. [, , ]

Q5: Is EDOT compatible with various solvents?

A5: EDOT and its derivatives are soluble in common organic solvents like dichloromethane, acetonitrile, tetrahydrofuran, and chloroform. This solubility is advantageous for solution processing techniques like spin-coating and printing, which are essential for device fabrication. [, , , , ]

Q6: How does EDOT contribute to the properties of its polymers?

A6: EDOT is the monomer unit of poly(3,4-ethylenedioxythiophene) (PEDOT), a highly conductive polymer known for its optical transparency, stability, and biocompatibility. [, , , ] The structure of EDOT allows for efficient electron delocalization along the polymer backbone, resulting in these desirable properties.

Q7: What are the main applications of EDOT and its derivatives?

A7: EDOT and its derivatives are widely explored in various applications, including:

Q8: What are the current research trends related to EDOT?

A8: Current research on EDOT focuses on:

Q9: How is computational chemistry used in EDOT research?

A9: Computational methods, such as Density Functional Theory (DFT), are employed to predict the electronic properties of EDOT derivatives and their polymers. [, , ] These calculations provide insights into the HOMO-LUMO energy levels, bandgaps, and molecular geometries, aiding in the design of new materials with desired properties.

Q10: How do structural modifications of EDOT affect its properties?

A10: Modifications to the EDOT core, such as introducing various substituents or extending the conjugated system, can significantly impact its electronic properties. [, , , ] For instance, electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level, thereby tuning the bandgap and absorption/emission wavelengths.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)